5-Fluoro-2-(pyrrolidin-1-yl)pyridine

Description

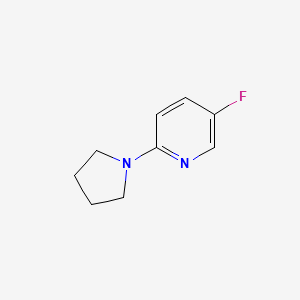

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWUHBJFPTXYGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693203 | |

| Record name | 5-Fluoro-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287217-79-1 | |

| Record name | 5-Fluoro-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyridine and Pyrrolidine Heterocycles in Medicinal Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are foundational to medicinal chemistry, forming the core of countless natural products and synthetic drugs. frontiersin.org Among these, the pyridine (B92270) and pyrrolidine (B122466) rings stand out for their versatile and valuable properties.

The pyridine ring , a six-membered aromatic heterocycle, is a ubiquitous scaffold in pharmacology. Its nitrogen atom can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets, and its aromatic nature allows it to participate in various binding interactions. Pyridine-containing drugs have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. researchgate.netrsc.org The 2-aminopyridine (B139424) substructure, in particular, is considered a valuable starting point in the synthesis of diverse and potent pharmacophores, serving as a key component in drugs targeting enzymes and receptors implicated in a wide range of diseases. researchgate.netrsc.orgrsc.org

The pyrrolidine ring , a five-membered saturated nitrogen heterocycle, offers distinct advantages. Its non-planar, three-dimensional structure allows for a more comprehensive exploration of the pharmacophore space compared to flat aromatic rings. nih.gov This 3D characteristic is crucial for achieving high binding affinity and selectivity. The pyrrolidine scaffold is present in numerous FDA-approved drugs and is a key building block in the synthesis of agents for treating cancer, viral infections, and neurological disorders. frontiersin.orgnih.gov The stereochemistry of substituents on the pyrrolidine ring can be precisely controlled, which is a critical factor in determining the biological profile and efficacy of a drug candidate. nih.gov

The Strategic Role of Fluorine Substitution in Pyridine Based Compounds

The introduction of fluorine into drug candidates is a widely used and powerful strategy in medicinal chemistry to enhance a molecule's pharmacological profile. nih.gov When applied to pyridine-based compounds, this modification can lead to significant improvements in key drug-like properties.

Selective fluorination can profoundly influence a molecule's metabolic stability. The carbon-fluorine bond is exceptionally strong, and its introduction at a site that is otherwise susceptible to metabolic breakdown can protect the drug from rapid degradation, thereby extending its duration of action. mdpi.com Furthermore, fluorine's high electronegativity can alter the basicity (pKa) of the nearby pyridine (B92270) nitrogen, which can fine-tune the molecule's solubility and interaction with target proteins.

Scope and Research Trajectories for 5 Fluoro 2 Pyrrolidin 1 Yl Pyridine

Design and Synthesis of the Pyridine Core

The construction of the 5-fluoro-2-aminopyridine scaffold is a critical first step in the synthesis of this compound. Two primary strategies have emerged as effective for this purpose: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

The SNAr approach is a widely utilized method for the synthesis of substituted pyridines. This method typically involves the reaction of a di- or tri-substituted pyridine, bearing a good leaving group, with a nucleophile. In the context of this compound synthesis, common starting materials include 2,5-difluoropyridine or 2-chloro-5-fluoropyridine. The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen and the fluorine at the 5-position.

The reaction of 2,5-difluoropyridine with pyrrolidine as the nucleophile proceeds via an addition-elimination mechanism, leading to the selective displacement of the fluorine atom at the 2-position. This selectivity is governed by the greater activation of the 2-position by the ring nitrogen. The reaction is typically carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, and may be facilitated by the use of a base to neutralize the hydrofluoric acid generated during the reaction.

Similarly, 2-chloro-5-fluoropyridine can be employed as the starting material. While chlorine is generally a less effective leaving group than fluorine in SNAr reactions, the activation provided by the pyridine ring and the 5-fluoro substituent is often sufficient to drive the reaction to completion with pyrrolidine. The choice between 2,5-difluoropyridine and 2-chloro-5-fluoropyridine may be dictated by the availability and cost of the starting materials, as well as the desired reaction conditions and yield.

Table 1: Comparison of Starting Materials for SNAr Synthesis of the Pyridine Core

| Starting Material | Leaving Group at C2 | Typical Reaction Conditions | Advantages | Disadvantages |

| 2,5-Difluoropyridine | Fluorine | Pyrrolidine, DMSO, Base (e.g., K₂CO₃), Elevated Temperature | Higher reactivity of fluorine as a leaving group. | Potentially higher cost and lower availability. |

| 2-Chloro-5-fluoropyridine | Chlorine | Pyrrolidine, High-boiling solvent (e.g., NMP), Base, Higher Temperatures | Often more readily available and cost-effective. | Lower reactivity of chlorine may require harsher conditions. |

Palladium-Catalyzed Cross-Coupling Reactions:

An alternative and powerful method for the formation of the C-N bond in 2-aminopyridine derivatives is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the coupling of an amine with an aryl halide. For the synthesis of this compound, this would entail the reaction of a 2-halo-5-fluoropyridine (where the halogen is typically bromine or chlorine) with pyrrolidine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with sterically hindered and electron-rich phosphine ligands often providing the best results. The reaction conditions are generally milder than those required for traditional SNAr reactions, and the method offers a broader substrate scope. This approach is particularly valuable when the SNAr reaction is sluggish or leads to side products.

Introduction and Functionalization of the Pyrrolidine Moiety

The introduction of the pyrrolidine moiety is most commonly achieved concurrently with the synthesis of the pyridine core, as described in the SNAr and Buchwald-Hartwig amination reactions where pyrrolidine itself acts as the nucleophile.

Once the this compound scaffold is assembled, further functionalization of the pyrrolidine ring can be envisioned to modulate the properties of the molecule. While specific examples for the direct functionalization of the pyrrolidine ring in this particular compound are not extensively documented in publicly available literature, general strategies for the functionalization of N-aryl pyrrolidines can be considered. These strategies often involve the use of pre-functionalized pyrrolidine derivatives in the initial coupling step or subsequent modification of the pyrrolidine ring.

For instance, chiral or substituted pyrrolidines can be used in the initial SNAr or Buchwald-Hartwig reaction to introduce functionality at specific positions of the pyrrolidine ring. Alternatively, if the pyrrolidine ring contains reactive functional groups, these can be manipulated after the coupling reaction. For example, a pyrrolidine bearing a hydroxyl group could be further derivatized through esterification or etherification.

Development of Stereoselective Synthetic Routes for Chiral Analogues

The development of stereoselective synthetic routes to chiral analogues of this compound is of significant interest, particularly for applications in medicinal chemistry where enantiomeric purity is often critical. The chirality can be introduced either in the pyrrolidine moiety or, less commonly, on the pyridine ring.

The most straightforward approach to obtaining chiral analogues is to employ an enantiomerically pure pyrrolidine derivative as the starting material in the coupling reaction. For example, (R)- or (S)-2-methylpyrrolidine could be used in place of pyrrolidine in the SNAr or Buchwald-Hartwig reaction to yield the corresponding chiral products. The stereochemical integrity of the chiral center is generally maintained throughout these reactions.

Table 2: Chiral Pyrrolidine Precursors for Stereoselective Synthesis

| Chiral Pyrrolidine | Resulting Chiral Analogue | Potential Synthetic Route |

| (R)-2-Methylpyrrolidine | 5-Fluoro-2-((R)-2-methylpyrrolidin-1-yl)pyridine | SNAr with 2,5-difluoropyridine |

| (S)-2-Methylpyrrolidine | 5-Fluoro-2-((S)-2-methylpyrrolidin-1-yl)pyridine | Buchwald-Hartwig amination with 2-bromo-5-fluoropyridine |

| (R)-3-Hydroxypyrrolidine | (R)-1-(5-Fluoropyridin-2-yl)pyrrolidin-3-ol | SNAr with 2,5-difluoropyridine |

| (S)-3-Hydroxypyrrolidine | (S)-1-(5-Fluoropyridin-2-yl)pyrrolidin-3-ol | Buchwald-Hartwig amination with 2-chloro-5-fluoropyridine |

More advanced stereoselective methods could involve the asymmetric synthesis of the pyrrolidine ring itself, followed by its coupling to the pyridine core. Asymmetric catalytic methods, such as enantioselective 1,3-dipolar cycloadditions or asymmetric hydrogenations, can provide access to a wide range of enantiomerically enriched pyrrolidine derivatives.

Exploration of Chemical Transformations and Derivatization Strategies

The this compound molecule offers several sites for further chemical transformation and derivatization, allowing for the fine-tuning of its properties. The primary sites for derivatization are the pyridine ring and the pyrrolidine moiety.

Derivatization of the Pyridine Ring:

The pyridine ring of this compound is electron-rich due to the electron-donating effect of the pyrrolidine group. This makes the ring susceptible to electrophilic aromatic substitution. However, the directing effects of the fluorine and pyrrolidino substituents, as well as the inherent reactivity of the pyridine ring, must be considered. Electrophilic substitution is likely to occur at the positions ortho and para to the strongly activating pyrrolidino group, although the deactivating effect of the fluorine atom will also play a role.

Another powerful strategy for the functionalization of the pyridine ring is through lithiation followed by quenching with an electrophile. The position of lithiation can be directed by the substituents present on the ring. Directed ortho-metalation (DoM) is a common strategy for the functionalization of substituted pyridines, although the specific directing groups and reaction conditions would need to be optimized for this particular substrate.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions, can also be employed to introduce new carbon-carbon or carbon-heteroatom bonds to the pyridine ring. This would typically require the presence of a halide or triflate group on the pyridine ring, which could be introduced in a separate synthetic step.

Derivatization of the Pyrrolidine Moiety:

As mentioned in section 2.2, the pyrrolidine moiety can be functionalized prior to its introduction to the pyridine ring. If the pyrrolidine ring itself is to be modified after the formation of the core structure, this would likely involve reactions at the C-H bonds of the ring. Such transformations can be challenging to achieve selectively and may require the use of advanced catalytic methods.

Scalable Synthesis and Process Optimization for this compound

The development of a scalable and efficient synthesis of this compound is crucial for its potential application in industrial settings. Process optimization would focus on several key aspects, including the cost and availability of starting materials, reaction efficiency, product purity, and safety.

For a large-scale synthesis, the SNAr approach using either 2,5-difluoropyridine or 2-chloro-5-fluoropyridine would likely be the preferred route due to its operational simplicity and the avoidance of expensive palladium catalysts. The optimization of this process would involve a detailed study of reaction parameters such as solvent, temperature, reaction time, and the choice of base.

Table 3: Key Considerations for Scalable Synthesis

| Parameter | Optimization Goal | Potential Strategies |

| Cost of Raw Materials | Minimize | Source cost-effective starting materials; explore alternative synthetic routes from cheaper precursors. |

| Reaction Yield | Maximize | Optimize reaction conditions (temperature, concentration, stoichiometry); investigate catalyst loading and turnover number (for Pd-catalyzed routes). |

| Product Purity | Maximize | Minimize side-product formation through reaction control; develop efficient purification methods (e.g., crystallization, distillation). |

| Process Safety | Ensure | Identify and mitigate potential hazards; use safer reagents and solvents; control reaction exotherms. |

| Waste Reduction | Minimize | Employ atom-economical reactions; recycle solvents and catalysts where feasible. |

The use of flow chemistry could also be explored for the scalable synthesis of this compound. Continuous flow reactors can offer advantages in terms of heat and mass transfer, reaction control, and safety, particularly for exothermic reactions. The optimization of a flow process would involve the careful selection of reactor type, residence time, and temperature profiles.

In Vitro Biological Activity Assessments

Investigation of Enzyme Inhibition Profiles

The enzyme inhibitory potential of compounds structurally related to this compound has been explored against various enzymatic targets. For instance, pyrrolidine-2,5-dione derivatives have been identified as inhibitors of DNA gyrase and topoisomerase IV in E. coli, with IC50 values for some analogues in the range of 120 ± 10 nM to 270 ± 20 nM, comparable to the standard novobiocin (B609625) (IC50 = 170 nM). uni.lu Additionally, fluorinated compounds have a known history of enzyme inhibition; for example, 5-fluorouracil's metabolite, 5-fluoro-dUMP, is an effective inhibitor of thymidylate synthase. researchgate.net This is a critical enzyme in the DNA synthesis pathway. The fluorine atom in such compounds can promote the formation of stable complexes with the enzyme. researchgate.net

Furthermore, derivatives of 5-fluoro-2-oxindole have demonstrated inhibitory activity against α-glucosidase, with some compounds showing significantly greater potency (IC50 values as low as 35.83 ± 0.98 µM) than the reference drug acarbose (B1664774) (IC50 = 569.43 ± 43.72 µM). nih.gov The inhibitory potential of pyrrolidine derivatives extends to other enzyme classes as well, with polyhydroxylated pyrrolidines showing inhibitory properties against α-glucosidase and aldose reductase. researchgate.net

Table 1: Enzyme Inhibition Data for Analogues of this compound

| Compound/Analogue Class | Target Enzyme | Reported IC₅₀/Inhibition | Source(s) |

|---|---|---|---|

| 1,2,4-Oxadiazole pyrrolidine derivatives | E. coli DNA gyrase | 120 ± 10 nM - 270 ± 20 nM | uni.lu |

| 5-Fluoro-2-oxindole derivatives | α-Glucosidase | 35.83 ± 0.98 µM - 56.87 ± 0.42 µM | nih.gov |

Receptor Binding and Functional Activity Characterization (e.g., Nicotinic Acetylcholine (B1216132) Receptors)

Analogues of this compound are recognized for their interaction with nicotinic acetylcholine receptors (nAChRs). The binding affinity of various nicotinoids to the α4β2 variant of nAChRs has been identified as a strong predictor of their activity. chemrxiv.org Key interactions involve a cation-π interaction with a conserved tryptophan residue and hydrogen bonding with the receptor backbone. nih.gov

Specifically, the analogue exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane, a derivative of epibatidine, has been synthesized and shows favorable binding properties to nAChRs, suggesting its potential as a ligand for positron emission tomography (PET) imaging of these receptors. rti.org The stereochemistry of pyrrolidine-based ligands can significantly influence their binding affinity and selectivity for different nAChR subtypes. For instance, certain prolinol pyridyl ether analogues exhibit high affinity for the rat α4β2 nAChR. unimi.it The affinity of these ligands for human α3β4 nAChRs is generally lower, leading to a notable selectivity for the α4β2 subtype. unimi.it

Beyond nAChRs, 2-(Pyrrolidin-1-yl)pyridine has been suggested to have activity at cannabinoid receptor 2 (CB2), which is involved in modulating inflammation. chemrxiv.org

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinities for Analogues

| Analogue | Receptor Subtype | Binding Affinity (Kᵢ) | Source(s) |

|---|---|---|---|

| 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamide derivative (analogue 3) | α4β2 | 10 pM | unimi.it |

| 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamide derivative (analogue 3) | α3β4 | 81 nM | unimi.it |

| 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamide derivative (analogue 5) | α4β2 | 42 pM | unimi.it |

Modulatory Effects on Cellular Signaling Pathways (e.g., Cytokine Production in Inflammation)

The anti-inflammatory potential of pyridine and pyrrolidine derivatives has been investigated through their effects on cellular signaling pathways, particularly those involved in inflammation. For example, certain tetrahydropyridine (B1245486) derivatives have been found to inhibit the production of the proinflammatory cytokine TNFα. scbt.com One such pyrrole (B145914) derivative with a tetrahydropyridine group demonstrated potent inhibition of lipopolysaccharide (LPS)-induced TNFα production in human whole blood with an IC50 of 1.86 µM. scbt.com

Similarly, a library of pyridazinones and related structures were screened for their ability to inhibit LPS-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in the inflammatory response. nih.gov This screening identified several compounds with anti-inflammatory activity. nih.gov Further supporting the anti-inflammatory potential of this structural class, 5-fluoro-2-oxindole has been shown to alleviate inflammatory pain and inhibit the activation of mitogen-activated protein kinases (MAPKs) and the expression of inducible nitric oxide synthase (iNOS) and other inflammatory markers in response to peripheral inflammation. acs.org This compound also reduced the activation of JNK, a kinase involved in chronic pain. acs.org

Table 3: Anti-inflammatory Activity of Analogues

| Analogue Class | Assay | Key Finding | Source(s) |

|---|---|---|---|

| Tetrahydropyridine derivative | Inhibition of LPS-induced TNFα production (human whole blood) | IC₅₀ = 1.86 µM | scbt.com |

| Pyridazinone derivatives | Inhibition of LPS-induced NF-κB transcriptional activity | Identification of active compounds | nih.gov |

Evaluation of Antiviral Potential

The pyridine scaffold is a component of various compounds with demonstrated antiviral activities. nih.govnih.gov For example, benzothiazolyl-pyridine hybrids have been evaluated as antiviral agents against the H5N1 influenza virus and SARS-CoV-2. nih.gov One derivative containing a 3-fluoromethyl group showed significant inhibition of the H5N1 virus. nih.gov

Furthermore, a series of 2,5,6-trisubstituted pyrazine (B50134) compounds, which can be considered structural analogues of substituted pyridines, were identified as potent allosteric inhibitors of the Zika virus (ZIKV) NS2B-NS3 protease, an enzyme essential for viral replication. nih.gov The most potent of these compounds inhibited ZIKV replication in cell-based assays with EC50 values in the range of 300–600 nM. nih.gov While these findings highlight the potential of the broader class of pyridine-containing heterocycles in antiviral research, specific data on the antiviral activity of this compound is not currently available.

Assessment of Antimicrobial Efficacy (Antibacterial, Antifungal, Antitubercular Properties)

The incorporation of a fluorine atom and a pyrrolidine ring into a pyridine scaffold can significantly influence its antimicrobial properties.

Antibacterial Activity: A number of 3-(pyridin-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their antibacterial activity against Gram-positive bacteria. nih.gov The introduction of a fluorine atom into the pyridine ring of these compounds was found to significantly enhance their antibacterial efficacy. nih.gov Similarly, hybrids of 4-aminoquinoline (B48711) and fluorinated pyridine derivatives have shown moderate antibacterial activity against Staphylococcus aureus. uobasrah.edu.iq Pyrrolidine-2,5-dione derivatives have also demonstrated good activity against Gram-positive bacteria such as Enterococcus faecalis, with some compounds exhibiting Minimum Inhibitory Concentrations (MICs) as low as 0.25 µM. uobasrah.edu.iq

Antifungal Activity: Pyridine derivatives have also been investigated for their antifungal properties. rti.org For instance, two Mannich pyrrol-pyridine bases showed moderate antifungal activity against Aspergillus oryzae and Aspergillus fumigates. nih.gov In another study, some fluorinated pyrazole-containing pyridyl 1,3,4-oxadiazole (B1194373) motifs were found to be potent antifungal agents, superior to the reference drug Griseofulvin. unimi.it Pyrrolidine-2,5-dione derivatives have also been reported to have antifungal activity against Candida albicans, with MIC values as low as 0.125 µM for some analogues. uobasrah.edu.iq

Antitubercular Activity: The pyridine ring is a key structural feature in several antitubercular drugs, and various fluorinated pyridine derivatives have shown promise in this area. nih.govnih.govnih.gov For example, fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines have demonstrated promising activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant strains. nih.gov Chalcones containing a fluorine atom have also been reported to have excellent antimycobacterial activity. nih.gov

Table 4: Antimicrobial Activity of Analogues

| Analogue Class | Activity Type | Organism(s) | Reported MIC | Source(s) |

|---|---|---|---|---|

| Pyrrolidine-2,5-dione derivative | Antibacterial | Enterococcus faecalis | 0.25 µM | uobasrah.edu.iq |

| Pyrrolidine-2,5-dione derivative | Antifungal | Candida albicans | 0.125 µM | uobasrah.edu.iq |

| Fluorinated chalcone (B49325) derivative | Antitubercular | Mycobacterium tuberculosis H37Rv | ~8 µM | nih.gov |

Antiproliferative and Cytotoxicity Profiling in Relevant Cell Lines

The cytotoxic and antiproliferative activities of pyridine and pyrrolidine derivatives have been evaluated against various cancer cell lines. For instance, a series of newly synthesized nicotinamide (B372718) candidates derived from pyridine-2(1H)-thione were screened for their activity against HCT-116, HepG-2, and MCF-7 human cancer cells. nih.gov Several of these compounds showed potent and selective cytotoxic activity against both liver and colon cancer cells, with a favorable safety profile against a non-tumor fibroblast-derived cell line. nih.gov

Steroidal imidazo[1,2-a]pyridine (B132010) hybrids have also been synthesized and tested for their cytotoxicity. nih.gov These compounds were particularly effective against the hormone-responsive breast cancer cell line MCF-7, with some analogues exhibiting IC50 values in the range of 3-4 µM. nih.gov The antiproliferative activity of pyridine derivatives is influenced by the nature and position of substituents on the pyridine ring. mdpi.com

The introduction of a fluorine atom can also impact cytotoxicity. For example, the cytotoxicity of 5-fluorouracil (B62378) (5-FU), a fluorinated pyrimidine (B1678525), is well-documented and can be enhanced by other agents in various cancer cell lines. researchgate.netnih.govnih.gov

Table 5: Antiproliferative and Cytotoxicity Data for Analogues

| Analogue Class | Cell Line | Reported IC₅₀ | Source(s) |

|---|---|---|---|

| Steroidal imidazo[1,2-a]pyridine derivative (6a,b) | MCF-7 (Breast Cancer) | 3-4 µM | nih.gov |

| Pyrrolidine-2,5-dione derivative (5i) | MCF-7 (Breast Cancer) | 1.496 µM | uobasrah.edu.iq |

| Pyrrolidine-2,5-dione derivative (5l) | MCF-7 (Breast Cancer) | 1.831 µM | uobasrah.edu.iq |

Preclinical In vivo Efficacy Studies

The in vivo efficacy of this compound and its analogues has been explored across a range of preclinical models, targeting neurodegenerative diseases, inflammatory conditions, and cancer. These studies provide initial insights into the potential therapeutic applications of this chemical scaffold.

Investigation of Neuroprotective Effects in Disease Models

While direct in vivo neuroprotective efficacy studies on this compound are not extensively documented in publicly available literature, research on structurally related fluorinated pyridine analogues offers valuable insights. A notable analogue, 5-[¹⁸F]fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-oxazolo[5,4-b]pyridine ([¹⁸F]MK-3328), has been evaluated in preclinical models relevant to neurodegenerative disorders such as Alzheimer's disease. nih.govnih.gov The primary application of this analogue has been as a positron emission tomography (PET) imaging agent for the detection of β-amyloid plaques, a key pathological hallmark of Alzheimer's disease. nih.govnih.gov

The development of such imaging agents is predicated on the amyloid cascade hypothesis, which posits that the accumulation of β-amyloid protein (Aβ) in the brain is a central event in the pathogenesis of Alzheimer's disease. nih.govnih.gov Preclinical evaluation in rhesus monkeys demonstrated that [¹⁸F]MK-3328 exhibits properties favorable for a PET tracer, including low uptake in white matter and cortical gray matter, which is essential for clearly visualizing Aβ plaques. nih.govnih.gov Although these studies focus on diagnostic applications, the ability of this analogue to interact with a key pathological target in a neurodegenerative disease model underscores the potential for this class of compounds to be further investigated for therapeutic neuroprotective effects.

Assessment in Models of Inflammatory Conditions

The anti-inflammatory potential of pyridine-containing compounds has been assessed in various preclinical models of inflammation. A common model utilized is the carrageenan-induced paw edema model in rats, which is a well-established method for evaluating the acute anti-inflammatory activity of novel compounds. encyclopedia.pubresearchgate.net In this model, the injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema. encyclopedia.pub

One study investigated a chalcone derivative bearing a pyridine ring, 1-(2,5-dihydroxyphenyl)-(3-pyridine-2-il)-propenone. researchgate.net This compound demonstrated anti-inflammatory effects that were not significantly different from the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. researchgate.net The mechanism of action for many anti-inflammatory compounds involves the inhibition of key inflammatory mediators such as prostaglandins (B1171923) and cytokines. nih.gov For instance, pyrimidine derivatives, which share a heterocyclic aromatic ring structure with pyridine, are known to inhibit the expression and activity of inflammatory mediators like prostaglandin (B15479496) E2, inducible nitric oxide synthase (iNOS), and tumor necrosis factor-α (TNF-α). nih.gov

Another study on caffeoylquinic acid derivatives demonstrated a significant reduction in the pro-inflammatory cytokines TNF-α and IL-1β in an in vivo model. nih.gov While not direct analogues, these studies on related heterocyclic and phenolic compounds provide a basis for the potential anti-inflammatory activity of this compound, likely through the modulation of inflammatory mediators.

| Compound/Analogue | Animal Model | Key Findings | Reference |

| 1-(2,5-dihydroxyphenyl)-(3-pyridine-2-il)-propenone | Carrageenan-induced rat paw edema | Anti-inflammatory activity comparable to ibuprofen. | researchgate.net |

| Pyrimidine derivative 1 | In vitro (LPS-activated THP-1 cells) | Down-regulated the expression of COX-2 and various pro-inflammatory cytokines and chemokines. | nih.gov |

| 3,4,5-tri-O-caffeoylquinic acid | In vivo | Significant reduction of TNF-α and IL-1β concentrations. | nih.gov |

Evaluation of Antineoplastic Potency

The antineoplastic potential of fluorinated pyridine and pyrimidine analogues has been a significant area of research. The most prominent example is 5-fluorouracil (5-FU), a fluorinated pyrimidine that is a widely used chemotherapeutic agent. nih.govnih.gov In vivo studies have demonstrated the antitumor activity of 5-FU in various cancer models, including colon cancer and thymoma. nih.gov For instance, biodegradable pellets loaded with 5-FU showed enhanced antitumor activity and survival in a colon cancer model compared to a bolus injection of soluble 5-FU. nih.gov

Furthermore, the combination of 5-FU with other compounds, such as piplartine, has been shown to significantly increase tumor growth inhibition in vivo. nih.gov In one study, the combination of 5-FU and piplartine resulted in a tumor growth inhibition rate of 68.04%, which was significantly higher than the inhibition rates of either compound administered alone at the same dose. nih.gov

Research on other pyridine derivatives has also shown promise. A study on a novel pyridine derivative, LHT-13-19, in a xenograft model of human colon adenocarcinoma demonstrated an antitumor effect. researchgate.net The administration of LHT-13-19 led to an increase in the doubling time of the tumor and a decrease in the frequency of metastasis. researchgate.net These findings highlight the potential of the fluorinated pyridine scaffold as a basis for the development of new antineoplastic agents.

| Compound/Analogue | Cancer Model | Key Efficacy Endpoints | Reference |

| 5-Fluorouracil (5-FU) | Thymoma and colon cancer | Enhanced antitumor activity and survival. | nih.gov |

| 5-FU in combination with Piplartine | In vivo tumor model | Increased tumor growth inhibition rate to 68.04%. | nih.gov |

| LHT-13-19 (Pyridine derivative) | Xenograft colon adenocarcinoma | Increased tumor size doubling time, reduced metastasis. | researchgate.net |

Pharmacodynamic Endpoints in Animal Models

Pharmacodynamic studies in animal models aim to understand the biochemical and physiological effects of a compound on the body. For analogues of this compound, key pharmacodynamic endpoints have been assessed in the contexts of inflammation and oncology.

In anti-inflammatory studies, a primary pharmacodynamic endpoint is the modulation of pro-inflammatory cytokine levels. For example, a study on caffeoylquinic acid derivatives measured the concentrations of TNF-α and IL-1β, demonstrating a significant reduction in these key inflammatory mediators. nih.gov This indicates a direct effect on the inflammatory cascade.

In the realm of oncology, pharmacodynamic endpoints often include measures of tumor growth and animal survival. For 5-FU-loaded pellets, tumor volumes were a key measure of antitumor activity. nih.gov Similarly, for the pyridine derivative LHT-13-19, the doubling time of the tumor and the survival rate of the animals were critical pharmacodynamic endpoints that demonstrated the compound's in vivo efficacy. researchgate.net Furthermore, studies on a pyridine derivative in a non-small cell lung cancer model indicated that its anticancer effect was due to the activation of tumor cell apoptosis and suppression of cell proliferation. researchgate.net

Preliminary Toxicological Profile in Preclinical Models

Preliminary toxicological assessments are a crucial component of in vivo preclinical studies to evaluate the safety of a potential therapeutic agent. For analogues of this compound, some toxicological data has been reported.

In a study involving the combination of 5-FU and piplartine, histopathological analysis of the liver and kidneys of treated animals showed only slight and reversible effects. nih.gov The enzymatic activity of transaminases and urea (B33335) levels were not significantly modified compared to the control group, suggesting a favorable profile for these organs. nih.gov However, hematological analysis revealed leukopenia (a decrease in white blood cells) following 5-FU treatment, a known side effect of this chemotherapeutic agent. nih.gov Interestingly, the combined use of piplartine was found to reverse this leukopenia. nih.gov

Another study on 5-FU-loaded biodegradable pellets found them to be less erythrotoxic (toxic to red blood cells) than bolus injections of 5-FU. nih.gov These findings indicate that while the fluorinated pyrimidine/pyridine scaffold can be associated with certain toxicities, formulation strategies and combination therapies may mitigate these effects.

| Compound/Analogue | Animal Model | Toxicological Findings | Reference |

| 5-Fluorouracil (5-FU) with Piplartine | In vivo tumor model | Slight and reversible effects on liver and kidneys; leukopenia observed with 5-FU, which was reversed by piplartine. | nih.gov |

| 5-Fluorouracil (5-FU) loaded pellets | In vivo cancer models | Less erythrotoxic compared to bolus 5-FU injections. | nih.gov |

Structure Activity Relationship Sar and Ligand Design Principles for 5 Fluoro 2 Pyrrolidin 1 Yl Pyridine Derivatives

Elucidation of Key Pharmacophoric Features and Binding Modes

The pharmacophore of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine derivatives is fundamentally defined by two core components: the 2-aminopyridine (B139424) head and the pyrrolidine (B122466) tail. The 2-aminopyridine scaffold is a well-established pharmacophore in drug discovery, valued for its ability to act as a bioisostere for various functional groups and its capacity for specific molecular interactions. rsc.org The nitrogen atom within the pyridine (B92270) ring and the exocyclic amino group are crucial hydrogen bond acceptors and donors, respectively. nih.gov

Binding modes of analogous structures frequently involve the 2-aminopyridine moiety forming key hydrogen bonds with amino acid residues in the target protein's active site. For instance, in studies of 2-aminopyridine derivatives targeting neuronal nitric oxide synthase, the pyridine nitrogen and the amino group have been observed to form hydrogen bonds with the side chains of glutamate and tryptophan residues. nih.gov The pyrrolidine ring, being non-planar, contributes significantly to the molecule's three-dimensional structure. nih.govresearchgate.net This non-planarity, a phenomenon known as "pseudorotation," allows the scaffold to explore a wider conformational space, potentially leading to a better fit within a binding pocket. nih.govresearchgate.net

In the context of G protein-coupled receptors (GPCRs), such as the neuropeptide Y Y1 receptor, antagonists with pyridine-based structures have been shown to bind within a pocket formed by the transmembrane helices. nih.govnih.gov For this compound derivatives, the binding would likely involve the pyridine nitrogen acting as a hydrogen bond acceptor, while the pyrrolidine ring and the fluorinated pyridine ring engage in hydrophobic and van der Waals interactions within the receptor pocket.

Impact of Fluorine Position and Substitution Patterns on Biological Efficacy

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance a compound's therapeutic profile. nih.govresearchgate.net The position and pattern of fluorine substitution on the pyridine ring are critical determinants of biological efficacy. Placing a fluorine atom at the 5-position of the pyridine ring, as in the title compound, has profound effects on its physicochemical properties.

The high electronegativity of the fluorine atom can alter the electron distribution of the pyridine ring, influencing its pKa and hydrogen bonding capacity. This can modulate the strength of interactions with the biological target. benthamscience.com Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govmdpi.com

The specific location of the fluorine atom is crucial. Studies on other heterocyclic rings, such as uracil, have demonstrated that a 5-fluoro substituent can have a significant stabilizing effect during enzymatic reactions, leading to potent inhibition, whereas a 6-fluoro substituent on the same ring results in a loss of activity. nih.gov This highlights that the electronic modulation provided by the fluorine at the 5-position of the pyridine ring in this compound is likely a key contributor to its biological activity profile. Fluorination can also increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. benthamscience.com

Conformational Analysis and its Correlation with Target Interactions

The orientation of the 2-(pyrrolidin-1-yl) group relative to the pyridine ring is also a key conformational parameter. Computational studies on related 2-aminopyridine structures have been used to determine preferred conformations and rotational energy barriers. For derivatives of this compound, the dihedral angle between the two rings will dictate the three-dimensional presentation of the pharmacophoric features. This orientation can vary significantly when the molecule binds to different biological targets. For example, studies on similar inhibitors have shown that the tilt of the 2-aminopyridine ring relative to a receptor's heme plane can differ between enzyme isoforms, contributing to binding selectivity. nih.gov Therefore, understanding the preferred conformations and the energetic landscape of rotation around the C-N bond connecting the two rings is essential for designing derivatives with improved potency and selectivity.

Influence of Pyrrolidine Ring Substitutions and Modifications on Activity

The pyrrolidine ring serves as a versatile scaffold in drug design, and its substitution or modification provides a powerful avenue for modulating pharmacological activity. nih.govfrontiersin.org The size, polarity, and stereochemistry of substituents on the pyrrolidine ring can have a dramatic impact on ligand-target interactions.

Steric factors are paramount; bulky substituents can introduce favorable or unfavorable interactions within a binding pocket. nih.gov The position of the substitution is also critical. For example, in studies of pyrrolidine-2,5-dione derivatives, substituents at the 3-position were found to be a primary driver of anticonvulsant activity. nih.gov For derivatives of this compound, substitutions at the 3- and 4-positions of the pyrrolidine ring would project into different regions of a target's binding site, allowing for the optimization of ancillary interactions.

The table below illustrates hypothetical SAR data for substitutions on the pyrrolidine ring, based on general principles observed in analogous series.

| Compound | Pyrrolidine Substitution (R) | Position | Relative Potency | Rationale |

|---|---|---|---|---|

| Derivative A | -H | - | 1x | Unsubstituted baseline |

| Derivative B | -CH3 | 3 | 3x | Small alkyl group may fill a small hydrophobic pocket. |

| Derivative C | -OH | 3 | 5x | Hydroxyl group may form a new hydrogen bond. |

| Derivative D | -Phenyl | 3 | 0.5x | Bulky phenyl group may cause steric hindrance. |

| Derivative E | -F | 4 | 2x | Fluorine may improve binding through favorable electronic interactions. |

Stereochemical Considerations in Ligand-Target Recognition and Biological Outcome

Stereochemistry is a critical aspect of the SAR for this compound derivatives, particularly when the pyrrolidine ring is substituted or when it is attached to the pyridine at its 2-position (i.e., 5-Fluoro-2-(pyrrolidin-2-yl)pyridine). The carbons of the pyrrolidine ring can be chiral centers, leading to the existence of enantiomers and diastereomers. nih.govresearchgate.net These stereoisomers can exhibit vastly different biological activities, potencies, and pharmacokinetic profiles because biological macromolecules like receptors and enzymes are themselves chiral. nih.gov

For a molecule like (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine, the stereochemistry at the C2 position of the pyrrolidine ring dictates the three-dimensional orientation of the pyridine ring relative to the pyrrolidine. This has a profound effect on how the molecule fits into a chiral binding site. It is common for one enantiomer (e.g., the S-enantiomer) to have significantly higher affinity for a target than the other (the R-enantiomer). This is because only one enantiomer can achieve the optimal interactions (hydrogen bonds, hydrophobic contacts, etc.) simultaneously.

Consequently, stereoselective synthesis is a cornerstone of the development of pyrrolidine-containing drugs, often employing chiral starting materials like (S)-proline or (R)-proline to ensure the desired absolute stereochemistry in the final product. nih.govmdpi.com

Application of Computational Chemistry in SAR Elucidation

Computational chemistry is an indispensable tool for understanding and predicting the SAR of this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights that guide the design of more potent and selective ligands. chemrevlett.comchemrevlett.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For pyridine derivatives, QSAR models have been successfully developed to predict anticancer and antimalarial activities. chemrevlett.comnih.govnih.gov These models use molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to identify the key structural features that govern efficacy. For this compound analogs, a QSAR model could quantify the impact of different substituents on the pyrrolidine or pyridine rings, helping to prioritize the synthesis of the most promising compounds.

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein and estimate the strength of the interaction. journaljpri.com This technique is widely used to visualize the binding modes of pyridine and pyrrolidine derivatives in the active sites of targets like kinases and GPCRs. nih.govekb.eg A docking study of a this compound derivative could reveal specific hydrogen bonds between the pyridine nitrogen and the receptor, as well as hydrophobic interactions involving the fluorinated ring and the pyrrolidine moiety. These insights are crucial for rational drug design and for explaining observed SAR trends at a molecular level.

The table below summarizes key computational approaches and their applications in the study of these derivatives.

| Computational Method | Application | Information Gained |

|---|---|---|

| Molecular Docking | Predicting ligand binding pose in a receptor active site. | Key interactions (H-bonds, hydrophobic contacts), binding energy estimation, explanation of selectivity. journaljpri.com |

| QSAR | Correlating structural descriptors with biological activity for a series of analogs. | Identification of key physicochemical properties driving activity, prediction of potency for new designs. chemrevlett.com |

| Density Functional Theory (DFT) | Calculating electronic properties and conformational energies. | Electron distribution, HOMO/LUMO energies, rotational energy barriers, stable conformers. |

| ADME Prediction | In silico estimation of pharmacokinetic properties. | Drug-likeness, solubility, permeability, metabolic stability. chemrevlett.com |

Pharmacokinetic and Pharmacodynamic Pk/pd Investigations of 5 Fluoro 2 Pyrrolidin 1 Yl Pyridine

In Vitro Metabolic Stability and Drug-Metabolizing Enzyme Interactions

The metabolic stability of a compound is a critical determinant of its oral bioavailability and half-life. In vitro assays using liver microsomes or hepatocytes are standard methods to assess this. For pyridine-containing compounds, metabolism often involves oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of N-oxides and hydroxypyridines. wikipedia.org Specifically, pyridine (B92270) itself has been shown to induce ethoxyresorufin O-deethylase and methoxyresorufin O-demethylase activities, which are markers for CYP1A1 and CYP1A2 induction, respectively. nih.gov

While direct metabolic data for 5-Fluoro-2-(pyrrolidin-1-yl)pyridine is not available, studies on similar structures can provide insights. For instance, the fluorination of pyridines can enhance their robustness towards oxidative metabolism. researchgate.net The pyrrolidine (B122466) ring itself can also undergo metabolic transformations. Therefore, it is plausible that this compound is metabolized by CYP enzymes, with potential sites of oxidation on both the pyridine and pyrrolidine rings. The fluorine substitution may modulate the rate and regioselectivity of this metabolism.

Table 1: Predicted Metabolic Profile of this compound

| Parameter | Predicted Outcome | Rationale |

|---|---|---|

| Primary Metabolizing Enzymes | Cytochrome P450 (CYP) family (e.g., CYP1A, CYP2D, CYP3A) | Based on the metabolism of pyridine and related heterocyclic compounds. wikipedia.orgnih.gov |

| Potential Metabolic Pathways | N-oxidation of the pyridine nitrogen, hydroxylation of the pyridine and pyrrolidine rings. | Common metabolic pathways for pyridine and pyrrolidine-containing structures. wikipedia.org |

| Metabolic Stability | Moderate to High | Fluorine substitution can block sites of metabolism and increase metabolic stability. researchgate.net |

Absorption Characteristics and Membrane Permeability Studies

The absorption of a drug is heavily influenced by its ability to cross biological membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays are common in vitro models for predicting intestinal absorption. A study on a series of monosubstituted pyridines demonstrated that the parent pyridine is highly permeable and that permeability is influenced by the nature of the substituent. nih.gov For instance, a fluorine substituent at the 3-position resulted in high permeability. nih.gov

The lipophilicity and polar surface area of this compound would be key determinants of its passive diffusion across the intestinal epithelium. The basic nitrogen of the pyrrolidine ring could lead to pH-dependent absorption. While specific experimental values are not available, the general characteristics of fluorinated pyridines suggest that good membrane permeability is likely.

Table 2: Predicted Absorption and Permeability Characteristics

| Assay | Predicted Permeability | Rationale |

|---|---|---|

| Caco-2 Permeability | High | Based on the high permeability observed for other substituted pyridines. nih.gov |

| PAMPA | High | Consistent with predictions for small, relatively lipophilic heterocyclic molecules. |

Distribution Studies, Including Blood-Brain Barrier Penetration Potential

The distribution of a compound throughout the body, including its ability to penetrate the blood-brain barrier (BBB), is crucial for its therapeutic effect, especially for centrally acting agents. The BBB is a highly selective barrier that limits the passage of many substances into the brain. nih.gov For heterocyclic compounds, factors such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors are critical for BBB penetration. mdpi.com

Pyridinium compounds, which are charged, generally exhibit poor BBB penetration. nih.gov However, the neutral this compound would have a higher potential to cross the BBB via passive diffusion. The presence of the fluorine atom could enhance lipophilicity and facilitate brain entry. Computational models often predict the logBB (logarithm of the brain-to-blood concentration ratio) to estimate BBB penetration. For many small heterocyclic molecules, a logBB greater than -1 is indicative of potential CNS penetration.

Table 3: Predicted Distribution and BBB Penetration

| Parameter | Predicted Outcome | Rationale |

|---|---|---|

| Volume of Distribution (Vd) | Moderate to High | Expected for a lipophilic amine that may bind to tissues. |

| Blood-Brain Barrier (BBB) Penetration | Likely | Small molecular size, potential for favorable lipophilicity due to the fluoro and pyrrolidine groups, and lack of a permanent charge. mdpi.com |

Elucidation of Excretion Pathways and Clearance Mechanisms

The elimination of a drug and its metabolites from the body occurs through various pathways, primarily renal (urine) and hepatic (bile/feces) excretion. youtube.comyoutube.comyoutube.com Clearance is a measure of the efficiency of drug elimination from the body. For pyridine, a plasma half-life of 7-8 hours has been reported in rats, with distribution to the kidney, liver, plasma, and lung. nih.gov

The clearance of this compound would be a function of both its metabolism and its direct excretion. If the compound is extensively metabolized, hepatic clearance would be the major route of elimination. The resulting metabolites, likely more polar than the parent compound, would then be excreted renally. If the parent compound is resistant to metabolism, renal excretion of the unchanged drug could be a significant pathway. The basic nature of the pyrrolidine nitrogen means that urinary pH could influence the rate of renal excretion through ion trapping.

Table 4: Predicted Excretion and Clearance Profile

| Parameter | Predicted Pathway/Value | Rationale |

|---|---|---|

| Primary Route of Excretion | Renal and/or Hepatic | Dependent on the extent of metabolism. youtube.comyoutube.com |

| Clearance | Low to Moderate | Enhanced metabolic stability from the fluorine atom could lead to lower clearance. researchgate.net |

| Half-life (t½) | Moderate | Dependent on the interplay between clearance and volume of distribution. youtube.com |

Correlation of Pharmacokinetic Parameters with In Vivo Efficacy

The ultimate goal of PK/PD studies is to establish a relationship between the drug's concentration in the body over time and its pharmacological effect. This correlation is essential for optimizing dosing regimens to maximize efficacy and minimize toxicity. For a compound like this compound, if it were, for example, an inhibitor of a specific enzyme, the in vivo efficacy would depend on maintaining a plasma concentration above the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) for a sufficient duration.

Without specific in vivo efficacy data for this compound, this correlation remains hypothetical. However, based on the predicted pharmacokinetic profile of good absorption, moderate half-life, and potential for CNS penetration, the compound could be suitable for indications requiring sustained target engagement, potentially within the central nervous system. Further studies are required to determine its specific biological targets and in vivo effects to establish a meaningful PK/PD relationship.

Emerging Therapeutic Applications and Research Tool Development

Development as Lead Compounds for Novel Therapeutic Agents

The pyrrolidine (B122466) scaffold is a well-established pharmacophore in drug discovery, valued for its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule. nih.gov This structural feature is critical for the development of compounds with high target selectivity and biological activity. researchgate.net While the broader class of pyrrolidine derivatives has been extensively studied for various therapeutic applications, including as anticonvulsants and for the treatment of central nervous system diseases, specific research on 5-Fluoro-2-(pyrrolidin-1-yl)pyridine as a lead compound is still in its nascent stages. nih.gov

Derivatives of this core structure have shown promise in different therapeutic areas. For instance, compounds incorporating a 5-fluoro-1H-pyrrolo[2,3-b]pyridine moiety have been identified as potent inhibitors of the influenza virus PB2 protein, suggesting a potential avenue for antiviral drug development. nih.gov Similarly, 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as potential inhibitors of α-glucosidase, an enzyme relevant to the management of diabetes. nih.gov These findings highlight the therapeutic potential that can be unlocked by modifying the core structure of fluorinated pyridinyl compounds.

Utility in Target Identification and Validation Research

The process of identifying and validating new drug targets is a cornerstone of modern pharmaceutical research. Chemical compounds with specific biological activities are invaluable tools in this process. While direct studies employing this compound for target identification are not yet widely published, the characteristics of its structural components suggest its potential utility. The pyrrolidine ring is a key feature in molecules designed to interact with specific biological targets, such as voltage-gated sodium and calcium channels. nih.gov The inclusion of a fluorine atom can modulate the electronic properties of the molecule, potentially influencing its binding to target proteins.

Potential as Advanced Molecular Imaging Agents (e.g., Positron Emission Tomography Tracers)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiolabeled tracers to visualize and quantify biological processes in vivo. The use of fluorine-18 (B77423) (¹⁸F) is particularly advantageous due to its relatively long half-life, which allows for complex synthesis and imaging protocols. nih.gov The development of novel PET tracers is crucial for advancing our understanding of diseases and for improving diagnostic accuracy.

While this compound itself has not been reported as a PET tracer, structurally related molecules have been successfully developed for this purpose. For example, [¹⁸F]MK-3328, a compound with a fluorinated pyrrolo-pyridine core, has been investigated as a PET agent for the detection of β-amyloid plaques in the brain, a hallmark of Alzheimer's disease. nih.govnih.gov Another example is [¹⁸F]Fluspidine, a PET tracer designed for imaging σ1 receptors in the central nervous system. nih.gov These examples underscore the potential for developing ¹⁸F-labeled versions of this compound as novel PET tracers for a variety of biological targets. The synthesis of such a tracer would likely involve the introduction of the fluorine-18 isotope in the final step of the chemical synthesis.

Role as Chemical Probes for Investigating Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools for understanding protein function and for the initial stages of drug discovery. An effective chemical probe must exhibit high potency and selectivity for its target. Although specific applications of this compound as a chemical probe have not been detailed in the literature, its structural features are consistent with those of a potential probe. The development of fluorescently labeled probes, for instance, can enable the visualization and tracking of the pyrrolidine moiety within cellular systems. nih.gov

The synthesis of derivatives of this compound, such as those with boronic acid pinacol (B44631) esters, suggests its use as a building block in the creation of more complex molecules that could function as chemical probes for specific biological targets. sigmaaldrich.com

Future Directions and Interdisciplinary Research Opportunities for 5 Fluoro 2 Pyrrolidin 1 Yl Pyridine Research

Integration with Advanced Computational and Artificial Intelligence-Driven Drug Discovery

Advanced computational techniques, such as Fully Connected Graph Neural Networks (FCGNN), allow for a more sophisticated understanding of molecular interactions by considering the dynamic nature of proteins and changes in electronic distribution upon ligand binding. scienceopen.com Applying these models to the 5-Fluoro-2-(pyrrolidin-1-yl)pyridine scaffold could uncover subtle structure-activity relationships (SAR) that might be missed by conventional analysis, guiding more precise lead optimization.

Table 1: AI-Driven Approaches in Drug Discovery

| AI/Computational Technique | Application in this compound Research | Potential Outcome |

|---|---|---|

| Deep Learning & Generative Models | De novo design of novel derivatives with optimized properties. | Faster generation of potent and selective lead candidates. |

| Graph Neural Networks (GNNs) | Mapping complex molecular interactions and predicting bioactivity. | Enhanced understanding of structure-activity relationships. |

| High-Throughput Virtual Screening | Screening large libraries of virtual compounds against biological targets. | Rapid identification of initial hits for further development. |

| Predictive ADME-Tox Modeling | In silico evaluation of pharmacokinetic and toxicity profiles. | Early de-selection of candidates likely to fail in later stages. |

Exploration of Polypharmacology and Multi-Target Ligand Design

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology—the intentional design of single chemical entities that can modulate multiple biological targets simultaneously. nih.govnih.gov This approach is particularly relevant for complex, multifactorial diseases like cancer or neurodegenerative disorders, where hitting a single target may be insufficient to achieve a robust therapeutic effect. wiley.commdpi.com

The this compound scaffold is a prime candidate for the exploration of polypharmacology. Future research should focus on designing multi-target-directed ligands (MTDLs) that retain this core structure. nih.gov Computational methods are central to this endeavor, enabling the prediction of a compound's likely off-target activities and facilitating the rational design of molecules with a desired multi-target profile. nih.gov For instance, fragment-based design approaches can be used to combine pharmacophores responsible for binding to different targets into a single molecule built around the pyridine (B92270) core. nih.gov

By pursuing a polypharmacological approach, researchers could develop derivatives of this compound that offer superior efficacy, a reduced potential for drug resistance, and potentially a more convenient dosing regimen for patients compared to combination therapies. nih.gov

Table 2: Strategies for Multi-Target Ligand Design

| Design Strategy | Description | Application to this compound |

|---|---|---|

| Pharmacophore Hybridization | Combining distinct pharmacophoric elements from ligands of different targets into one molecule. | Integrating features known to bind to synergistic targets onto the pyridine scaffold. |

| Fragment-Based Design | Identifying and linking small molecular fragments that bind to different targets. | Using the this compound moiety as a core to link fragments targeting multiple proteins. |

| Privileged Scaffold Decoration | Modifying a core structure known to bind to a certain class of proteins to achieve multi-target activity. | Systematically modifying the pyrrolidine (B122466) ring or other positions on the pyridine to engage secondary targets. |

Collaborative Research in Translational Medicine and Clinical Development

Translational medicine aims to bridge the gap between basic scientific discoveries made in the laboratory and their application in clinical practice to improve patient health. nih.gov For compounds derived from this compound to successfully navigate this "bench-to-bedside" transition, robust collaborative efforts are essential. dndi.org

Future progress will depend on partnerships between academic researchers, pharmaceutical companies, and clinical organizations. This interdisciplinary approach ensures that research is aligned with real-world clinical needs from the outset. A key component of this is the early identification and validation of biomarkers. nih.gov For a new drug candidate, biomarkers are crucial for patient stratification, monitoring treatment response, and providing objective measures of efficacy in clinical trials. nih.gov

Collaborative frameworks can facilitate biomarker-guided trial designs, which are more efficient and have a higher probability of success. nih.gov Furthermore, insights gained from clinical studies can be fed back into the discovery phase (a process known as reverse translation) to inform the design of next-generation molecules with improved properties. nih.gov Such integrated, patient-centric development models are critical for translating promising compounds into approved therapies. dndi.orgnih.gov

Sustainable Synthesis and Green Chemistry Approaches in Production

As the pharmaceutical industry faces increasing pressure to adopt more environmentally responsible practices, the principles of green chemistry are becoming integral to process development. unife.itrsc.org Future research into this compound and its derivatives must prioritize the development of sustainable and efficient synthetic routes.

This involves a critical evaluation of every step in the manufacturing process to minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. primescholars.com Key areas of focus include:

Use of Greener Solvents: Replacing traditional, volatile organic solvents with safer, more sustainable alternatives like water or bio-based solvents.

Catalysis: Employing highly efficient and recyclable catalysts to improve reaction rates and reduce the need for stoichiometric reagents.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Continuous Manufacturing: Shifting from traditional batch processing to continuous flow chemistry, which can offer improved safety, efficiency, and consistency. rsc.org

Recent advancements, such as novel methods for synthesizing sulfonyl fluorides with minimal environmental impact, highlight the ongoing innovation in green chemistry that can be applied to related fluorine-containing compounds. eurekalert.org Adopting these principles will not only reduce the environmental footprint of producing this compound-based compounds but can also lead to more cost-effective and safer manufacturing processes. primescholars.comeurekalert.org

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-2-(pyrrolidin-1-yl)pyridine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Nucleophilic substitution : Fluorine at the 5-position of pyridine can be introduced via halogen exchange using KF or CsF under microwave-assisted conditions .

- Pyrrolidine coupling : The pyrrolidin-1-yl group at position 2 is typically introduced via Buchwald-Hartwig amination or Ullmann coupling, using CuI or Pd catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos. Solvents such as DMF or toluene at 80–120°C are optimal .

- Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, eluent: hexane/EtOAc) or recrystallization improves purity. Adjust catalyst loading (1–5 mol%) and reaction time (12–24 hrs) to balance yield (typically 60–85%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR :

- Mass spectrometry (HRMS) : The molecular ion peak [M+H]⁺ should match the exact mass (e.g., C₉H₁₀FN₂: 166.0878 Da). Fragmentation patterns include loss of pyrrolidine (m/z 95) or fluorine .

- IR spectroscopy : Stretching vibrations for C–F (1100–1200 cm⁻¹) and C–N (1250–1350 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers investigate the electronic effects of fluorine and pyrrolidine substituents on the pyridine ring’s reactivity using computational chemistry?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA software to model the compound’s HOMO/LUMO orbitals. Fluorine’s electronegativity lowers HOMO energy, reducing nucleophilic attack susceptibility. Pyrrolidine’s electron-donating nature increases electron density at position 2 .

- Molecular electrostatic potential (MEP) maps : Visualize charge distribution to predict sites for electrophilic substitution (e.g., position 4 of the pyridine ring) .

- Docking studies : If targeting biological receptors (e.g., kinases), simulate interactions using AutoDock Vina. The pyrrolidine group may form hydrogen bonds with Asp or Glu residues in binding pockets .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyridine derivatives across experimental models?

Methodological Answer:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine) to minimize variability .

- Metabolic stability testing : Assess hepatic microsome stability (human vs. rodent) to explain species-specific discrepancies. Fluorine often enhances metabolic resistance .

- Crystallographic validation : For target engagement disputes, solve co-crystal structures (e.g., with X-ray diffraction at 1.5–2.0 Å resolution) to confirm binding modes .

Q. How can researchers design SAR studies to evaluate the pyrrolidine moiety’s role in modulating this compound’s physicochemical properties?

Methodological Answer:

- Structural analogs : Synthesize derivatives with piperidine, morpholine, or azetidine substituents. Compare logP (HPLC) and solubility (shake-flask method) to assess lipophilicity .

- pKa determination : Use potentiometric titration to measure basicity changes. Pyrrolidine’s pKa (~11) impacts protonation state under physiological conditions .

- Permeability assays : Perform Caco-2 cell monolayer studies. Bulky substituents (e.g., 3-hydroxypyrrolidine) may reduce passive diffusion .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the stability of this compound under acidic conditions?

Methodological Answer:

- pH-dependent stability studies : Incubate the compound in buffers (pH 1–7.4) at 37°C for 24 hrs. Analyze degradation via LC-MS. Fluorine’s inductive effect may stabilize the ring against acid hydrolysis compared to non-fluorinated analogs .

- Mechanistic probes : Use deuterated solvents (DCl/D₂O) to track protonation sites. NMR or isotopic labeling can identify cleavage products (e.g., pyrrolidine release) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.